HBV Capsid Assembly Modulation Potency: Target Compound vs. NVR 3-778 Structural Analog
The target compound shares the 4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide core with the first-in-class HBV capsid assembly modulator NVR 3-778, but differs at the N-substituent (4-ethoxyphenyl vs 3,4,5-trifluorophenyl) and piperidine ring (unsubstituted vs 4-hydroxy). While no direct head-to-head comparison has been published, cross-study data indicates that NVR 3-778 (lacking the ethoxy group but possessing the trifluorophenyl and 4-hydroxypiperidine modifications) inhibits HBV DNA replication in HepG2.2.15 cells with a mean EC50 of 0.40 µM (400 nM) [1]. In contrast, the target compound has been evaluated in a different but related assay—HBV capsid assembly modulation in HePAD38 cells—showing an EC50 of 260 nM for inhibition of viral DNA replication [2]. This places the target compound within a comparable potency range to the clinical-stage analog, suggesting that the 4-ethoxyphenyl substitution is tolerated in the capsid assembly inhibition pharmacophore and may offer a distinct selectivity or pharmacokinetic profile.
| Evidence Dimension | Inhibition of HBV viral DNA replication |
|---|---|
| Target Compound Data | EC50 = 260 nM |
| Comparator Or Baseline | NVR 3-778: EC50 = 400 nM |
| Quantified Difference | Target compound shows ~1.5-fold lower EC50 (higher potency) in a cross-study comparison, but assay conditions differ (HePAD38 vs HepG2.2.15 cells). |
| Conditions | Target compound: HePAD38 cells, 96 hrs, qPCR (BindingDB Assay ID: 50015764). Comparator: HepG2.2.15 cells (Antimicrobial Agents and Chemotherapy, 2018). |
Why This Matters
Demonstrates that the 4-ethoxyphenyl variant retains potent anti-HBV capsid assembly activity, making it a viable scaffold for further optimization, particularly if differentiated ADME/Tox properties are desired.
- [1] Lam, A. M., et al. (2018). Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 62(12), e01734-18. View Source
- [2] BindingDB. Entry BDBM50535698: Modulation of capsid assembly in HBV infected human HePAD38 cells. Affinity Data: EC50 260 nM. Assay ID: 50015764. View Source
